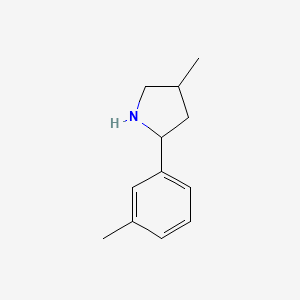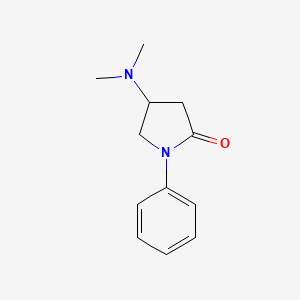![molecular formula C40H38N2P2 B12876605 (1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with diphenylphosphine under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include metal ions in catalytic cycles, and the pathways involved often include electron transfer and bond formation/breaking steps.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a different backbone structure.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in asymmetric catalysis.
Uniqueness
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific biphenyl backbone and the presence of tetramethyl groups, which provide steric hindrance and influence its reactivity and selectivity in catalytic processes. This makes it a valuable ligand in specialized applications where other phosphine ligands may not perform as effectively.
特性
分子式 |
C40H38N2P2 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC名 |
2-[2-(dimethylamino)-6-diphenylphosphanylphenyl]-3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C40H38N2P2/c1-41(2)35-27-17-29-37(43(31-19-9-5-10-20-31)32-21-11-6-12-22-32)39(35)40-36(42(3)4)28-18-30-38(40)44(33-23-13-7-14-24-33)34-25-15-8-16-26-34/h5-30H,1-4H3 |
InChIキー |
NWYCTGSQYILAPZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


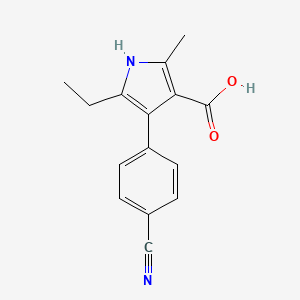
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
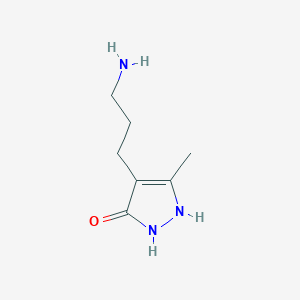
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
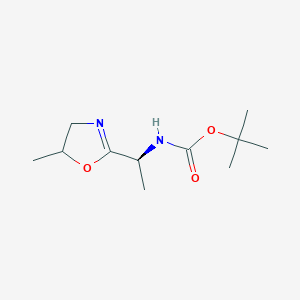
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
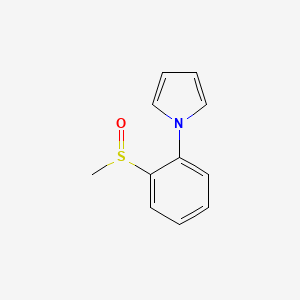
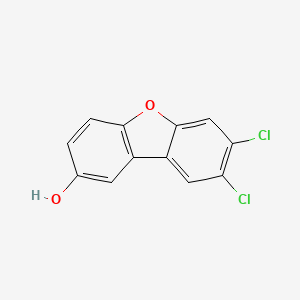
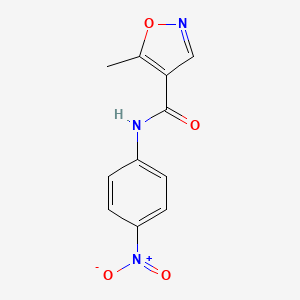
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
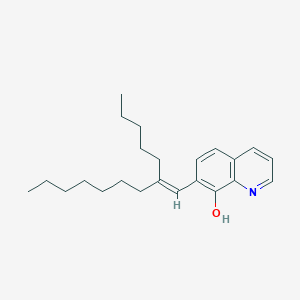
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
